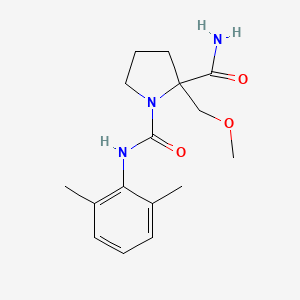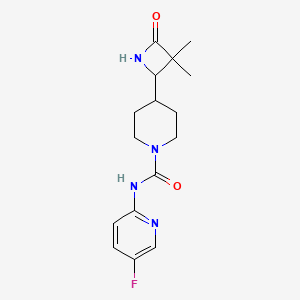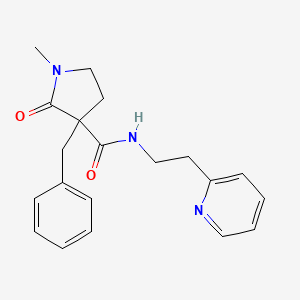![molecular formula C17H25N3O3 B6751310 N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide](/img/structure/B6751310.png)
N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-(dimethylamino)-2-methylpentan-2-ylamine with a benzoxazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylenamino ketones: These compounds share structural similarities and are used in the synthesis of heterocycles.
Indole derivatives: Known for their diverse biological activities, these compounds are structurally related and have similar applications.
Uniqueness
N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide stands out due to its unique combination of a benzoxazine ring and a dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[5-(dimethylamino)-2-methylpentan-2-yl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,9-6-10-20(3)4)19-16(22)12-7-5-8-13-15(12)18-14(21)11-23-13/h5,7-8H,6,9-11H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSBCODJDIVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)NC(=O)C1=C2C(=CC=C1)OCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea](/img/structure/B6751234.png)


![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl acetate](/img/structure/B6751249.png)
![ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751251.png)
![ethyl 5-[3-methyl-1-(pyridin-2-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751262.png)
![8-[(dimethylamino)methyl]-N-(6-methylpyridin-2-yl)-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6751263.png)
![ethyl 5-[3-methyl-1-(pyridin-3-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751267.png)
![1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea](/img/structure/B6751271.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6751295.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6751305.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide](/img/structure/B6751311.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide](/img/structure/B6751316.png)

